molecular formula C18H21NO B10790876 1-Benzyl-4-(3-hydroxyphenyl)piperidine

1-Benzyl-4-(3-hydroxyphenyl)piperidine

Cat. No.: B10790876
M. Wt: 267.4 g/mol
InChI Key: BPNZNQGAIFMNES-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-hydroxyphenyl)piperidine is a chemical compound belonging to the piperidine class. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. This compound features a piperidine ring substituted with a benzyl group and a hydroxyphenyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(3-hydroxyphenyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with benzyl bromide in the presence of a base, followed by reduction and subsequent hydroxylation . Another method includes the cyclization of appropriate precursors under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(3-hydroxyphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Benzyl-4-(3-hydroxyphenyl)piperidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-hydroxyphenyl)piperidine involves its interaction with specific molecular targets. The benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site, interacting with amino acid residues such as tryptophan and phenylalanine . This interaction modulates neurotransmitter levels, making it useful in treating neurological disorders.

Comparison with Similar Compounds

  • 1-Benzyl-4-hydroxypiperidine
  • 4-Benzylpiperidine
  • 4-(3-Hydroxyphenyl)piperidine

Comparison: 1-Benzyl-4-(3-hydroxyphenyl)piperidine is unique due to the presence of both benzyl and hydroxyphenyl groups, which confer distinct pharmacological properties. Compared to similar compounds, it exhibits enhanced binding affinity and specificity for certain receptors, making it a valuable compound in drug development .

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

3-(1-benzylpiperidin-4-yl)phenol

InChI

InChI=1S/C18H21NO/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)14-15-5-2-1-3-6-15/h1-8,13,16,20H,9-12,14H2

InChI Key

BPNZNQGAIFMNES-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC(=CC=C2)O)CC3=CC=CC=C3

Origin of Product

United States

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